[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. Boronic acids are known for their ability to form stable complexes with diols, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
The synthesis of [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxy-4-(trifluoromethoxy)benzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.
Chemical Reactions Analysis
Scientific Research Applications
[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid forms a complex with the palladium catalyst, facilitating the transmetalation step . Additionally, its inhibitory effects on enzymes are attributed to its ability to form stable complexes with the active site residues, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid can be compared with other boronic acid derivatives, such as:
4-Methoxyphenylboronic acid: This compound lacks the chloro and trifluoromethoxy substituents, making it less reactive in certain coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its reactivity and stability in different reactions.
3-(Trifluoromethyl)phenylboronic acid: Similar to the previous compound but with the trifluoromethyl group in a different position, affecting its electronic properties and reactivity.
The unique combination of substituents in this compound imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
[2-chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClF3O4/c1-16-6-2-4(9(14)15)5(10)3-7(6)17-8(11,12)13/h2-3,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEVTVKKAKXECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC(F)(F)F)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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